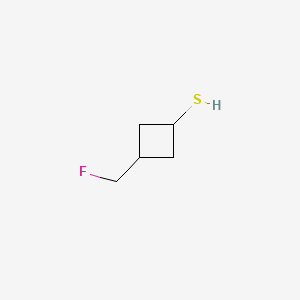
3-(Fluoromethyl)cyclobutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a fluoromethyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutane-1-thiol typically involves the introduction of a fluoromethyl group and a thiol group onto a cyclobutane ring. One common method involves the reaction of cyclobutyl halides with fluoromethylthiolate under suitable conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoromethyl)cyclobutane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative without the thiol group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluoromethyl group can influence the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-thiol: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
3-(Chloromethyl)cyclobutane-1-thiol: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.
3-(Bromomethyl)cyclobutane-1-thiol: Contains a bromomethyl group, which affects its chemical behavior compared to the fluoromethyl derivative.
Uniqueness
3-(Fluoromethyl)cyclobutane-1-thiol is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C5H9FS |
|---|---|
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
3-(fluoromethyl)cyclobutane-1-thiol |
InChI |
InChI=1S/C5H9FS/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 |
InChI-Schlüssel |
GUVIQTQCLOOMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1S)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















